molecular formula C18H21NO3 B7816322 (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one CAS No. 1013764-35-6

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one

Cat. No.: B7816322
CAS No.: 1013764-35-6
M. Wt: 299.4 g/mol
InChI Key: NVVAGVNIVYUIOB-PIVQAISJSA-N
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Description

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a methoxy-phenyl group, a dihydro-isoxazole ring, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the dihydro-isoxazole ring and the subsequent attachment of the methoxy-phenyl and cyclohexenone groups. Common reagents used in these reactions include methoxybenzene, methyl iodide, and cyclohexanone. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy-phenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
  • 3,3-Bis-(4-methoxy-phenyl)-propionic acid ethyl ester

Uniqueness

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and its stereochemistry

Properties

IUPAC Name

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-4-7-14(10-17(12)20)18(2)11-16(19-22-18)13-5-8-15(21-3)9-6-13/h4-6,8-9,14H,7,10-11H2,1-3H3/t14-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVAGVNIVYUIOB-PIVQAISJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122362
Record name (5S)-5-[4,5-Dihydro-3-(4-methoxyphenyl)-5-methyl-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013764-35-6
Record name (5S)-5-[4,5-Dihydro-3-(4-methoxyphenyl)-5-methyl-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013764-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-[4,5-Dihydro-3-(4-methoxyphenyl)-5-methyl-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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